molecular formula C6H5NO3 B7756681 2-Nitrophenol CAS No. 25154-55-6

2-Nitrophenol

Cat. No. B7756681
CAS RN: 25154-55-6
M. Wt: 139.11 g/mol
InChI Key: IQUPABOKLQSFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrophenol, also known as ortho- or o-nitrophenol, is a light yellow crystalline solid . It is used to manufacture pesticides, fungicides, and other agricultural chemicals . It is also used as a building block in the production of dyes, paint coloring, rubber chemicals, and substances that kill molds .


Synthesis Analysis

2-Nitrophenol can be produced by heating 2-chloronitrobenzene in an 8.5% sodium hydroxide solution to 170 °C and holding that temperature and pressure for 8 hours . After the solution is generated, cooled, and acidified, a 95% yield is obtained .


Molecular Structure Analysis

The molecular formula of 2-Nitrophenol is C6H5NO3 . It is a benzene ring with hydroxyl and nitro groups linked to two of the ring’s carbon atoms .


Chemical Reactions Analysis

When heated to decomposition, 2-Nitrophenol emits toxic fumes of oxides of nitrogen . In its molten form, it can react violently with strong alkali (85% potassium hydroxide) .


Physical And Chemical Properties Analysis

2-Nitrophenol is a light yellow, aromatic solid . It has a low melting point of 45°C . It is insoluble in water but is highly soluble in ethanol, ether, acetone, benzene, pyridine, chlorine, and alkali hydroxides .

Scientific Research Applications

  • Toxicity and Degradability in Anaerobic Systems : 2-Nitrophenol is investigated for its toxic effects and degradability in anaerobic systems. It's found to be less toxic compared to other nitrophenols and can be biotransformed to 2-aminophenol under anaerobic conditions. This understanding is crucial for environmental pollution control and treatment strategies (Uberoi & Bhattacharya, 1997).

  • Development of Chemo-sensors : 2-Nitrophenol is used to test the sensitivity and detection limits of novel chemo-sensors based on doped nanomaterials. These sensors have potential applications in detecting hazardous chemicals in ecological, environmental, and health care fields (Rahman et al., 2013).

  • Study of Ultrafast Spectroscopies : 2-Nitrophenol is subject to ultrafast spectroscopies to understand its electronic dynamics and vibrational structures. This research provides insights into the photochemical and environmental implications of nitrophenols, which can help in designing molecules for environmental applications (Bailey-Darland et al., 2023).

  • Catalytic Reduction of Nitrophenols : 2-Nitrophenol is a target compound in the study of nanocatalytic systems for the catalytic reduction of nitrophenols. This research is significant for removing such hazardous compounds from aqueous environments (Din et al., 2020).

  • Effects on Methanogenic Systems : The toxic effects of 2-Nitrophenol on acetate enrichment and methanogenic systems are quantitatively studied. Understanding these effects is vital for managing its impact in wastewater treatment and environmental remediation (Haghighi Podeh et al., 1995).

  • Electrochemical Sensing : A study explores the use of silver thin-film electrodes for the electrochemical sensing of 2-Nitrophenol. This work contributes to developing better sensors for detecting and monitoring environmental pollutants (Ehsan et al., 2018).

  • Adsorption Studies : Research on the adsorption of 2-Nitrophenol by carbon nanotubes provides insights into the mechanisms and efficiency of removing this compound from water, highlighting the potential of nanomaterials in water purification (Arasteh et al., 2010).

  • Microbial Degradation : 2-Nitrophenol is studied in the context of microbial degradation, emphasizing its environmental impact and the potential for bioremediation strategies using microbial species (Md. Zin et al., 2018).

Safety And Hazards

2-Nitrophenol is moderately toxic . Inhalation or ingestion can cause headache, drowsiness, nausea, and cyanosis (blue color in lips, ears, and fingernails) . It can also be absorbed through the skin . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with 60-70% ethanol and transferred to a suitable container .

properties

IUPAC Name

2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUPABOKLQSFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Record name 2-NITROPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8902
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-NITROPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

824-39-5 (hydrochloride salt)
Record name 2-Nitrophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1021790
Record name 2-Nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-nitrophenol is a yellow solid. Sinks in and mixes slowly with water. (USCG, 1999), Other Solid, Light yellow solid with a peculiar aromatic smell;, YELLOW CRYSTALS.
Record name 2-NITROPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8902
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol, 2-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Nitrophenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/779
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-NITROPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

417 to 421 °F at 760 mmHg (Decomposes) (NTP, 1992), 216 °C
Record name 2-NITROPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8902
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-NITROPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-NITROPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

108 °C c.c.
Record name 2-NITROPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Freely soluble in ... carbon disulfide, alkali hydroxides; slightly soluble in cold water, Very soluble in alcohol, ether, acetone, chlorine, In water, 2100 mg/L at 20 °C; 10,800 mg/L at 100 °C, In water, 2.5X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.21 (poor)
Record name 2-NITROPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8902
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-NITROPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-NITROPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.49 at 68 °F (USCG, 1999) - Denser than water; will sink, Density: 1.2942 g/cu cm at 40 °C, 1.49 g/cm³
Record name 2-NITROPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8902
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-NITROPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-NITROPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

1 mmHg at 120.7 °F (NTP, 1992), 0.11 [mmHg], Vapor pressure = 1 mm Hg at 49.3 °C, 0.113 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.015
Record name 2-NITROPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8902
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Nitrophenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/779
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-NITROPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-NITROPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Mechanism of Action

Nitrophenols interfere with normal metabolism by uncoupling oxidative phosphorylation. For the mononitrophenols, the order of severity of effects is 4->3-> 2-nitrophenol.
Record name 2-NITROPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

2-Nitrophenol

Color/Form

Light yellow needles or prisms, MONOCLINIC, Yellow needles from alcohol

CAS RN

88-75-5
Record name 2-NITROPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8902
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-NITROPHENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1552
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitrophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.688
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-NITROPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD148E95KD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-NITROPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-NITROPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

113 to 115 °F (NTP, 1992), 44-45 °C, 45-46 °C
Record name 2-NITROPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8902
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-NITROPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-NITROPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

β-Galactosidase Assay. An aliquot of the 14,000 g supernatant from the lysed transfected cells (15-25 μg protein) was incubated at 28° C. for 15-60 minutes with 0.67 mg/ml o-nitrophenyl-β-D-galactopyranoside in a final volume of 1.2 ml (Lee et al., 1984). Reactions were stopped with 0.5 ml 1M Na2CO3, and the amount of o-nitrophenol formed was measured spectrophotometrically at 420 nm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In order to synthesize 4-O-β-D-galactopyranosyl-D-xylose, 5 g of o-nitrophenyl β-D-galactopyranoside (Gal-ONP) and 25 g of D-xylose were dissolved in 330 ml of water buffered to a pH of 7 (0.05 M KH2PO4/K2HPO4, 1 mM MgCl2, 5 mM mercaptoethanol), 2 mg (640 u) of E. coli β-galactosidase enzyme were added and the solution thus obtained was subjected to incubation at 37° C. in an orbital stirrer until the Gal-ONP was practically consumed (approximately 2 hours). Following the methodology put forth in example 3, the reaction was stopped by heating at 100° C. for 10 minutes and the ortho-nitrophenol formed was extracted with ethyl acetate. The aqueous solution was concentrated up to an approximate volume of 50 ml, filtered through glass wool and passed through the active carbon/celite column.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
KH2PO4 K2HPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
mercaptoethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
330 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A solution of 7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline (3.654 g, 9.9 mmol), as prepared in the previous step, in 98:2 DCM/MeOH (15 mL) was added rapidly dropwise under air in 2 mL portions to an ice bath-chilled stirred mixture of (4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride (4.13 g, 10.9 mmol), as prepared in Example 66a, and dimethylethylamine (DMEA) (1.4 mL, 13 mmol) in 98:2 DCM/MeOH (20 mL). Residual quinazoline derivative was then transferred to the carbamate reaction mixture with 2×7 mL additional 98:2 DCM/MeOH. The resulting homogeneous dark amber solution was stirred for another 5 min, and the ice bath was then removed and the reaction stirred at “rt” for 1.5 hr. The homogeneous reaction solution was then directly applied to a silica flash column (79 mm diameter×6″ length) pre-equilibrated with acetone. The title compound was eluted with 1.5 L acetone→2 L 9:1 acetone/MeOH→2 L 9:1 acetone/MeOH/3% DMEA. The combined fractions were concentrated to afford the title compound contaminated with nitrophenol and DMEA, and this material was partitioned with DCM (100 mL) and 2 M aqueous K2CO3 (2×20 mL). The organic layer was dried (Na2SO4) and concentrated under high vacuum at 90° C. to afford the title compound as a lavender foam that was crushed to a powder [3.89 g, 70% over three steps from 4-(7-Fluoro-quinazolin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester].
Name
7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline
Quantity
3.654 g
Type
reactant
Reaction Step One
Name
DCM MeOH
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride
Quantity
4.13 g
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Four
Name
DCM MeOH
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitrophenol
Reactant of Route 2
Reactant of Route 2
2-Nitrophenol
Reactant of Route 3
2-Nitrophenol
Reactant of Route 4
Reactant of Route 4
2-Nitrophenol
Reactant of Route 5
2-Nitrophenol
Reactant of Route 6
2-Nitrophenol

Citations

For This Compound
17,200
Citations
J Barek, H Ebertová, V Mejstřík… - … of Czechoslovak chemical …, 1994 - cccc.uochb.cas.cz
… The present work deals with the determination of 2-nitrophenol, 4-nitrophenol, 2,4-dinitrophenol and 2-methoxy-5-nitrophenol by differential pulse voltammetry (DPV) at a hanging …
Number of citations: 69 cccc.uochb.cas.cz
R Arasteh, M Masoumi, AM Rashidi, L Moradi… - Applied Surface …, 2010 - Elsevier
… In this paper the solutions of the 2-nitrophenol as effluent model and MWNTs and MWNTs-… investigated to adsorb 2-nitrophenol from aqueous solution by MWNTs and MWNTs-COOH. …
Number of citations: 184 www.sciencedirect.com
KH Wang, YH Hsieh, MY Chou, CY Chang - Applied Catalysis B …, 1999 - Elsevier
… nitrate ions from 2-nitrophenol. The effect of nitrate on photocatalysis of 2-nitrophenol was not … on photocatalytic reaction of 2-chlorophenol was more obvious than that of 2-nitrophenol. …
Number of citations: 406 www.sciencedirect.com
A Khan, AAP Khan, MM Rahman, AM Asiri… - Applied Surface …, 2018 - Elsevier
… Selective 2-nitrophenol sensor was … 2-nitrophenol on fabricated chemical sensor by [email protected]/CWO. The linear calibration curve (r 2 = 0.9914) with wide range of 2-nitrophenol …
Number of citations: 57 www.sciencedirect.com
Z Li, L Sellaoui, GL Dotto, A Bonilla-Petriciolet… - Chemical Engineering …, 2019 - Elsevier
… to those obtained for 2-nitrophenol. This experimental evidence … These two models showed that phenol and 2-nitrophenol … captured phenol (n 1 ) and 2-nitrophenol (n 2 ) molecules per …
Number of citations: 105 www.sciencedirect.com
R Atkinson, SM Aschmann, J Arey - Environmental science & …, 1992 - ACS Publications
… formation of 2-nitrophenol and 6-methyl-2-nitrophenol from the NOs … -2-nitrophenol and 5methyl-2-nitrophenol, while the N03 radical reaction with p-cresol formed 4-methyl-2-nitrophenol…
Number of citations: 181 pubs.acs.org
A Alif, JF Pilichowski, P Boule - Journal of Photochemistry and Photobiology …, 1991 - Elsevier
… of 2-nitrophenol or by … 2-nitrophenol, it is suggested that the intermediate radical R’ can be reduced into o-benzoquinone monoimine which dimerizes or reacts with 2-nitrophenol …
Number of citations: 67 www.sciencedirect.com
D Vione, V Maurino, C Minero… - Environmental science & …, 2005 - ACS Publications
… in the atmospheric aqueous phase upon nitration of 2-nitrophenol or 4-nitrophenol. However, … are slightly higher when starting from 2-nitrophenol than those from 4-nitrophenol, but they …
Number of citations: 102 pubs.acs.org
CS Umpierres, PS Thue, EC Lima, GS Reis… - Environmental …, 2018 - Taylor & Francis
… 2-nitrophenol on all three ACs were performed following the process variables, ie pH was fixed at 7.0; 2-nitrophenol … aliquots of 20.00 mL of the 2-nitrophenol in 50.0 mL flat Falcon tubes…
Number of citations: 107 www.tandfonline.com
ST Bararpour, MR Feylizadeh, A Delparish… - Journal of cleaner …, 2018 - Elsevier
… Using Ag/S/TiO 2 , solar energy can be utilized to treat various undesirable organic pollutants including 2-nitrophenol (2-NF) which is the subject of this research due to its toxic and …
Number of citations: 60 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.